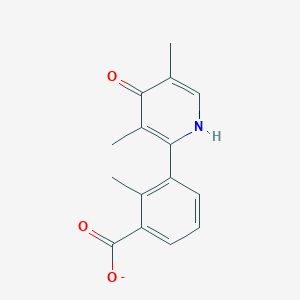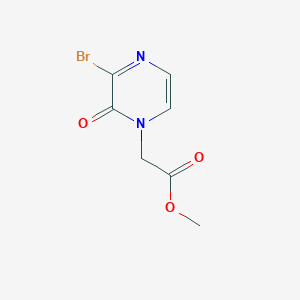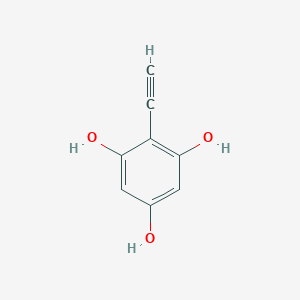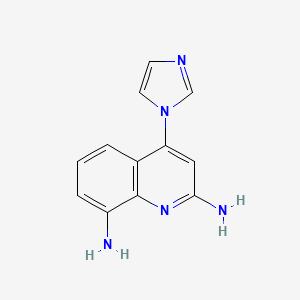
4-(1H-Imidazol-1-yl)quinoline-2,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-1-yl)quinoline-2,8-diamine is a heterocyclic compound that features both imidazole and quinoline moieties. These structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)quinoline-2,8-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-diaminoquinoline with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-Imidazol-1-yl)quinoline-2,8-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazole and quinoline derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-1-yl)quinoline-2,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its stable structure and color properties.
Wirkmechanismus
The mechanism by which 4-(1H-Imidazol-1-yl)quinoline-2,8-diamine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties may involve the disruption of DNA synthesis and repair pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- Imidazo[1,5-a]quinoxalines
- Imidazo[1,2-a]quinoxalines
Uniqueness
4-(1H-Imidazol-1-yl)quinoline-2,8-diamine is unique due to its dual imidazole and quinoline structure, which imparts a combination of properties from both moieties. This makes it particularly versatile in various applications, from medicinal chemistry to industrial uses.
Eigenschaften
Molekularformel |
C12H11N5 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
4-imidazol-1-ylquinoline-2,8-diamine |
InChI |
InChI=1S/C12H11N5/c13-9-3-1-2-8-10(17-5-4-15-7-17)6-11(14)16-12(8)9/h1-7H,13H2,(H2,14,16) |
InChI-Schlüssel |
YZOXDSIGJNAGQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2N3C=CN=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


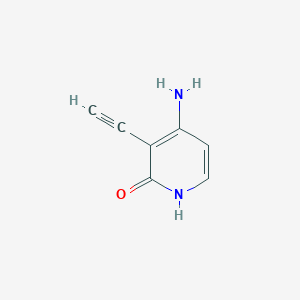
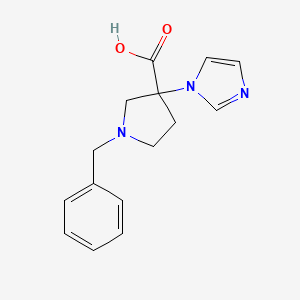
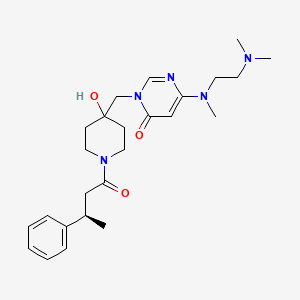
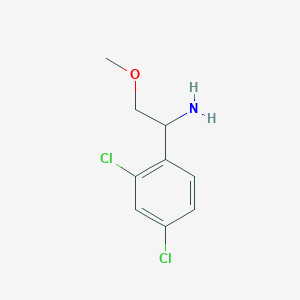
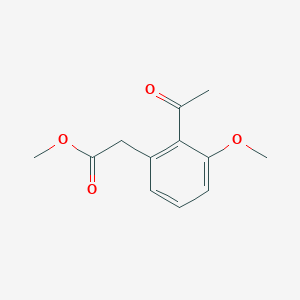


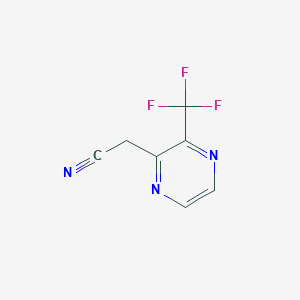

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
